2,4,5-trimethoxy-N-(1-naphthyl)benzamide
Description
2,4,5-Trimethoxy-N-(1-naphthyl)benzamide is a synthetic benzamide derivative characterized by a trimethoxy-substituted aromatic ring (2,4,5 positions) linked via an amide bond to a 1-naphthyl group. This compound belongs to a broader class of methoxy-substituted benzamides, which are studied for their diverse pharmacological properties, including enzyme inhibition, receptor modulation, and antitumor activity .
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
2,4,5-trimethoxy-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C20H19NO4/c1-23-17-12-19(25-3)18(24-2)11-15(17)20(22)21-16-10-6-8-13-7-4-5-9-14(13)16/h4-12H,1-3H3,(H,21,22) |
InChI Key |
JILNHEMBSLEZDV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)NC2=CC=CC3=CC=CC=C32)OC)OC |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical profiles of 2,4,5-trimethoxy-N-(1-naphthyl)benzamide can be contextualized by comparing it to analogs with variations in methoxy substitution patterns, N-substituents, and biological activities. Below is a detailed analysis supported by research findings:
Methoxy Substitution Patterns
Most analogs in the literature feature 3,4,5-trimethoxybenzamide scaffolds rather than 2,4,5 isomers. For example:
- 3,4,5-Trimethoxy-N-(2-nitrophenyl)benzamide (): Demonstrates P-glycoprotein (P-gp) inhibitory activity with IC₅₀ values ranging from 1.4–20 µM. The 3,4,5-trimethoxy configuration is critical for maintaining potency, as desmethylation reduces activity .
Key Insight : The 3,4,5-trimethoxy configuration is more extensively studied and associated with higher bioactivity than 2,4,5 isomers, likely due to optimal spatial arrangement for target engagement.
N-Substituent Modifications
The nature of the N-substituent significantly impacts selectivity and potency:
Observations :
- VUF15485 (3,4,5-trimethoxy scaffold) shows nanomolar affinity for ACKR3, attributed to its fluorophenyl-pyrrolidinyl substituent enabling hydrophobic and ionic interactions .
- Compound 1y () demonstrates the impact of polar substituents (hydroxy group), which may improve solubility but reduce membrane permeability compared to lipophilic naphthyl groups.
- Thiazolyl derivatives () highlight the role of heterocycles in enhancing target specificity, though their larger size may limit bioavailability.
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Trends :
Structure-Activity Relationships (SAR)
- Methoxy Groups : The 3,4,5-trimethoxy pattern is optimal for P-gp inhibition and kinase modulation, while positional isomers (e.g., 2,4,5) remain understudied .
- N-Substituents : Bulky aromatic groups (e.g., naphthyl, thiazolyl) enhance target affinity but may reduce metabolic stability. Smaller substituents (e.g., hydroxyethyl) balance solubility and activity .
- Hybrid Scaffolds : Compounds combining trimethoxybenzamide with triazolo or benzoxazole moieties () show promise in multitarget therapies but require further optimization for pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
